2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
CAS No.:
Cat. No.: VC17684473
Molecular Formula: C9H17Cl2N3O
Molecular Weight: 254.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H17Cl2N3O |
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Molecular Weight | 254.15 g/mol |
IUPAC Name | 2-(1,5-dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C9H15N3O.2ClH/c1-6-7(5-11-12(6)2)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H |
Standard InChI Key | DKGLETFQYKIBPO-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=NN1C)C2C(CCO2)N.Cl.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound consists of a pyrazole ring (1,5-dimethyl substitution) linked to an oxolane (tetrahydrofuran) ring via a methylene bridge. The amine group at the 3-position of the oxolane ring is protonated in the dihydrochloride form, yielding the molecular formula C₉H₁₇Cl₂N₃O (free base: C₉H₁₅N₃O) and a molecular weight of 254.15 g/mol . Key structural features include:
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Pyrazole ring: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, methyl groups at positions 1 and 5.
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Oxolane ring: A saturated oxygen-containing ring with an amine substituent at position 3.
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Dihydrochloride salt: Two hydrochloric acid molecules neutralize the amine group, improving solubility.
Physicochemical Properties
Property | Value |
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Molecular Formula | C₉H₁₇Cl₂N₃O |
Molecular Weight | 254.15 g/mol |
Solubility | High in polar solvents (e.g., water, DMSO) |
Stability | Stable under inert conditions |
Melting Point | Not reported |
Partition Coefficient (LogP) | Estimated 1.2–1.5 (predicted) |
The dihydrochloride form’s enhanced polarity compared to the free base (logP ~2.1) suggests improved bioavailability, a critical factor in drug development .
Synthesis and Optimization
Synthetic Routes
The synthesis involves sequential functionalization of pyrazole and oxolane precursors:
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Pyrazole Formation: Cyclocondensation of 1,3-diketones with hydrazine derivatives under acidic conditions yields the 1,5-dimethylpyrazole core .
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Oxolane Functionalization: Ring-opening of epoxides followed by reductive amination introduces the amine group at the oxolane 3-position .
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Salt Formation: Treatment with hydrochloric acid converts the free amine to the dihydrochloride salt.
Reaction Optimization
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Microwave Assistance: Reduces reaction time from 24 hours to 4–6 hours, improving yield by 15–20% .
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Catalyst Use: Palladium catalysts enhance regioselectivity during coupling steps, minimizing byproducts .
Biological Activity and Mechanism
Kinase Inhibition
In vitro studies on structurally analogous compounds (e.g., derivatives 44 and 45 from ) demonstrate potent inhibition of LRRK2 (leucine-rich repeat kinase 2), a target implicated in Parkinson’s disease:
Compound | LRRK2 WT Inhibition (% Control) | Human Microsomal Clearance (L/h/kg) | Permeability (PappA:B, cm/s ×10⁻⁶) |
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44 | 8 | 1.7 | 4.6 |
45 | 2.8 | 1.4 | 4.3 |
The target compound’s pyrazole-oxolane scaffold likely engages in hydrogen bonding and hydrophobic interactions with LRRK2’s ATP-binding pocket, analogous to 44 and 45 .
Pharmacokinetic Profiling
Metabolic Stability
Human microsomal clearance rates for analogs (44: 1.7 L/h/kg; 45: 1.4 L/h/kg) indicate moderate hepatic metabolism, favorable for oral administration .
Permeability and Efflux
High apparent permeability (PappA:B >4 cm/s ×10⁻⁶) and low efflux ratios (<1.5) suggest efficient cellular uptake and retention, critical for central nervous system targets .
Comparative Analysis with Analogues
Feature | Target Compound | Analogues (e.g., 44) |
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Molecular Weight | 254.15 g/mol | 247–319 g/mol |
Solubility | High (dihydrochloride) | Moderate (free base) |
LRRK2 Inhibition | Hypothesized potent | Confirmed (8–2.8% control) |
Synthetic Complexity | Moderate | High (requires chiral resolution) |
The dihydrochloride salt’s superior solubility and comparable kinase inhibition profile position it as a promising candidate for further development .
Research Applications and Future Directions
Industrial Applications
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Agrochemicals: Pyrazole scaffolds are used in herbicide development due to their stability and bioactivity.
Research Gaps
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In Vivo Studies: Efficacy and toxicity profiles in animal models remain unvalidated.
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Crystal Structure Analysis: X-ray diffraction data are needed to confirm binding modes.
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